N-(2-amino-1,3-benzothiazol-6-yl)propanamide
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Overview
Description
N-(2-amino-1,3-benzothiazol-6-yl)propanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an amino group and a propanamide group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)propanamide typically involves the reaction of 2-amino-1,3-benzothiazole with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-1,3-benzothiazol-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-(2-amino-1,3-benzothiazol-6-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(2-amino-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1,3-benzothiazol-2-yl)-2-(piperidin-1-yl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
N-(2-amino-1,3-benzothiazol-6-yl)propanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)propanamide |
InChI |
InChI=1S/C10H11N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h3-5H,2H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
OYLMBEKVWFKEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
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